molecular formula C11H17NO3 B3323402 1,4-Dioxa-9-aza-dispiro[4.1.4.3]tetradecan-10-one CAS No. 1638759-75-7

1,4-Dioxa-9-aza-dispiro[4.1.4.3]tetradecan-10-one

Cat. No.: B3323402
CAS No.: 1638759-75-7
M. Wt: 211.26 g/mol
InChI Key: HLYMUGTYXGBYEC-UHFFFAOYSA-N
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Description

1,4-Dioxa-9-aza-dispiro[4.1.4.3]tetradecan-10-one is a complex organic compound with the molecular formula C11H17NO3 and a molecular weight of 211.26 g/mol . This compound is characterized by its unique dispiro structure, which includes two oxygen atoms and one nitrogen atom within its framework. It is primarily used in pharmaceutical and chemical research due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dioxa-9-aza-dispiro[4.1.4.3]tetradecan-10-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure cost-effectiveness and efficiency. This involves the use of large-scale reactors, continuous monitoring of reaction parameters, and purification techniques such as crystallization or chromatography to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

1,4-Dioxa-9-aza-dispiro[4.1.4.3]tetradecan-10-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

1,4-Dioxa-9-aza-dispiro[4.1.4.3]tetradecan-10-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,4-Dioxa-9-aza-dispiro[4.1.4.3]tetradecan-10-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Dioxa-9-aza-dispiro[4.2.4.2]tetradecan-10-one
  • 1,4-Dioxa-9-aza-dispiro[4.1.4.4]tetradecan-10-one

Uniqueness

1,4-Dioxa-9-aza-dispiro[4.1.4.3]tetradecan-10-one is unique due to its specific dispiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in research and industrial applications, as it can serve as a precursor for synthesizing novel compounds with potentially useful properties.

Properties

IUPAC Name

8,11-dioxa-3-azadispiro[4.1.47.35]tetradecan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c13-9-6-10(8-12-9)2-1-3-11(7-10)14-4-5-15-11/h1-8H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLYMUGTYXGBYEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC(=O)NC2)CC3(C1)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401236903
Record name 1,4-Dioxa-9-azadispiro[4.1.4.3]tetradecan-10-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401236903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1638759-75-7
Record name 1,4-Dioxa-9-azadispiro[4.1.4.3]tetradecan-10-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1638759-75-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Dioxa-9-azadispiro[4.1.4.3]tetradecan-10-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401236903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,4-Dioxa-9-aza-dispiro[4.1.4.3]tetradecan-10-one
Reactant of Route 2
1,4-Dioxa-9-aza-dispiro[4.1.4.3]tetradecan-10-one
Reactant of Route 3
1,4-Dioxa-9-aza-dispiro[4.1.4.3]tetradecan-10-one
Reactant of Route 4
1,4-Dioxa-9-aza-dispiro[4.1.4.3]tetradecan-10-one
Reactant of Route 5
1,4-Dioxa-9-aza-dispiro[4.1.4.3]tetradecan-10-one
Reactant of Route 6
1,4-Dioxa-9-aza-dispiro[4.1.4.3]tetradecan-10-one

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